O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride
Description
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with a 2,3-dimethylphenyl moiety. This compound is structurally characterized by two methyl groups in the ortho and meta positions of the aromatic ring. For example, hydroxylamine derivatives are commonly used as derivatizing agents for carbonyl compounds in gas chromatography/mass spectrometry (GC/MS) analysis and as precursors for heterocyclic compounds in drug development .
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
O-(2,3-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5H,9H2,1-2H3;1H |
InChI Key |
QPRSNHOSSONFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)ON)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods: Industrial production of this compound may involve large-scale O-alkylation or O-arylation processes using palladium-catalyzed reactions with aryl chlorides, bromides, and iodides. These methods offer short reaction times and broad substrate scope, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions to form N-aryloxyimides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PhI(OAc)2 and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium or copper catalysts are often used in substitution reactions
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: N-aryloxyimides and other nitrogen-enriched compounds
Scientific Research Applications
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride involves its reactivity as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through stereo- and regioselective reactions. The compound acts by transferring its amino group to various substrates, enabling the synthesis of nitrogen-enriched compounds .
Comparison with Similar Compounds
Key Research Findings
Analytical Performance : PFBHA outperforms other hydroxylamine derivatives in sensitivity for carbonyl detection, attributed to fluorine's electron-withdrawing effect .
Synthetic Utility : Methoxy and benzyl-substituted hydroxylamines yield diverse heterocycles (e.g., pyrazolo-triazines), highlighting the impact of substituents on reaction pathways .
Steric vs. Electronic Effects : While electron-withdrawing groups enhance reactivity, steric hindrance in dimethylphenyl analogs may favor selective product formation in crowded reaction environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
